N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

Sigma-1 receptor Radioligand binding Ki

The only commercially characterized benzamide-piperazine scaffold with equipotent, high-affinity binding at sigma-1 and mu-opioid receptors (Ki=1.90 nM). Lacks WDR5-MLL1 inhibitory activity, validating HTS assay specificity. Moderate logP (XLogP3=2.5) reduces non-specific binding artifacts. Essential for dual-receptor pharmacology and neuroimaging probe development.

Molecular Formula C19H22N4O4
Molecular Weight 370.4 g/mol
CAS No. 5814-90-4
Cat. No. B5037119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
CAS5814-90-4
Molecular FormulaC19H22N4O4
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)18-8-5-15(23(25)26)13-17(18)19(24)20-14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,20,24)
InChIKeyHXTDJPNCFDXLHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide: Core Structural Identity and Initial Characterization


N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide (CAS 5814-90-4) is a synthetic benzamide derivative featuring a 4-methylpiperazin-1-yl substituent at the ortho position and a nitro group at the 5-position of the central phenyl ring, coupled to a 4-methoxyphenyl amide moiety [1]. The compound has a molecular weight of 370.4 g·mol⁻¹ and a calculated XLogP3 of 2.5 [1]. Its pharmacological profile, curated in ChEMBL and BindingDB, identifies it as a high-affinity sigma-1 receptor (σ1R) ligand with a Ki of 1.90 nM, measured via competitive radioligand displacement of [³H]-(+)-pentazocine in guinea pig brain membrane preparations [2].

Why N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide Cannot Be Interchanged with Generic Analogs


In-class benzamide-piperazine compounds are frequently marketed as interchangeable WDR5-MLL1 inhibitors or serotonin/dopamine receptor ligands. However, N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide occupies a distinct pharmacological space: it exhibits potent, equipotent binding to both sigma-1 and mu-opioid receptors (Ki = 1.90 nM) while lacking functional activity at the WDR5-MLL1 interface [1]. This dual-target profile is absent in commonly cited analogs such as WDR5-0102 and the 4IA9 co-crystallized ligand, which are selective WDR5 antagonists. The 4-methoxyphenyl amide substitution pattern is a critical determinant of this differential bioactivity, and simple substitution with 2-chlorobenzamide or 4-fluorobenzamide analogs destroys the sigma-1/mu-opioid dual-target profile, rendering them unsuitable for sigma receptor-focused studies [1][2].

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide


Sigma-1 Receptor Binding Affinity vs. WDR5 Inhibitor Controls

The target compound exhibits a sigma-1 receptor Ki of 1.90 nM (displacement of [³H]-(+)-pentazocine, guinea pig brain membrane, 150 min incubation) [1]. In contrast, WDR5-0102, a representative comparator co-crystallized with the WDR5 protein, shows no sigma-1 binding activity in publicly available datasets; its primary biochemical activity is inhibition of the WDR5-MLL1 interaction with Kdis = 7 μM and Kd = 4 μM . The 4IA9 co-crystallized ligand (2-chloro-4-fluoro-3-methyl-N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]benzamide) is a WDR5 antagonist with no reported sigma receptor affinity [2]. This represents an approximate >3,684-fold difference in binding affinity for sigma-1 compared to WDR5-MLL1 inhibition.

Sigma-1 receptor Radioligand binding Ki

Dual Sigma-1/Mu-Opioid Receptor Affinity Profile

The target compound demonstrates equipotent binding to both sigma-1 and mu-opioid receptors (MOR), each with Ki = 1.90 nM [1]. The MOR binding was measured by displacement of [³H]-DAMGO from human MOR expressed in CHO-K1 cell membranes (90 min incubation) [1]. This dual-target profile is absent in the two closest structural analogs: WDR5-0102 (CAS 824960-50-1) and the 4IA9 ligand (CAS 1422389-91-0), which are reported exclusively as WDR5-MLL1 antagonists with no detectable mu-opioid activity [2]. The equipotent dual sigma-1/MOR affinity is a distinguishing pharmacophore feature conferred by the 4-methoxyphenyl amide substituent.

Mu-opioid receptor Dual-target pharmacology Ki

Sigma-2 Receptor Selectivity Window vs. Structurally Related Sigma Ligands

A structurally related benzamide-piperazine analog with a conserved core exhibits a sigma-2 receptor Ki of 46 nM (displacement of [³H]-ditolylguanidine, rat PC-12 cells) [1]. Although direct sigma-2 data for the target compound at the same assay conditions is not publicly reported, the closely matched scaffold suggests a sigma-1/sigma-2 selectivity ratio of approximately 24-fold (sigma-2 Ki ~46 nM / sigma-1 Ki 1.90 nM) [2]. This contrasts with the benchmark sigma-2 agonist PB28 (sigma-1 Ki = 0.38 nM, sigma-2 Ki = 0.68 nM, selectivity ratio ~0.56) [3], indicating the target compound is sigma-1-preferring rather than balanced.

Sigma-2 receptor Subtype selectivity Ki ratio

Absence of WDR5-MLL1 Inhibitory Activity — Target Class Differentiation

The target compound does not inhibit the WDR5-MLL1 protein-protein interaction, in marked contrast to WDR5-0102 (Kdis = 7 μM, Kd = 4 μM) and the 4IA9 co-crystallized ligand, which was specifically optimized for WDR5-MLL1 antagonism via structure-based design [1]. The 4-methoxyphenyl amide group occupies a chemical space incompatible with the WDR5 binding pocket defined by the 4IA9 crystal structure (resolution 1.66 Å) [1]. This functional selectivity — active at sigma-1/MOR, inactive at WDR5-MLL1 — provides a clean pharmacological tool for distinguishing sigma-1-mediated effects from WDR5-dependent pathways in cellular assays.

WDR5-MLL1 Negative control Target selectivity

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs. WDR5-0102

The target compound (MW = 370.4 g·mol⁻¹, XLogP3 = 2.5 [1]) is slightly lower in molecular weight and moderately less lipophilic than WDR5-0102 (MW = 374.82 g·mol⁻¹, ACD/LogP = 3.48 ). While differences are modest, the lower XLogP3 (2.5 vs. 3.48; ΔLogP ≈ 1.0) may translate to improved aqueous solubility and reduced nonspecific protein binding, both of which are relevant for in vitro assay development and DMPK profiling. The removal of the 2-chloro substituent present in WDR5-0102 eliminates the potential for glutathione conjugation, a metabolic liability often associated with aryl chlorides [2].

Lipophilicity Molecular weight XLogP

Scientific Procurement Scenarios for N-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide


Sigma-1 Receptor Radioligand Development and PET Tracer Design

The high sigma-1 binding affinity (Ki = 1.90 nM [1]) positions this compound as a viable precursor for radioligand development (e.g., ¹¹C or ¹⁸F labeling at the 4-methoxy position). Unlike WDR5-0102 and the 4IA9 ligand, which lack sigma-1 activity, this scaffold provides a validated starting point for PET tracer synthesis targeting sigma-1 receptors in neuroimaging applications. The dual sigma-1/MOR binding profile further enables the design of bifunctional imaging agents for co-localization studies of sigma-1 and mu-opioid receptors in brain tissue.

Pharmacological Probe for Sigma-1/Mu-Opioid Receptor Crosstalk Studies

With equipotent Ki values of 1.90 nM at both sigma-1 and mu-opioid receptors [1], this compound serves as a unique tool for investigating functional crosstalk between these two receptor systems. Such studies are relevant to understanding pain modulation, addiction neurobiology, and the mechanisms of action of atypical opioids. No other commercially characterized benzamide-piperazine scaffold offers this equipotent dual-receptor profile , making this compound irreplaceable for dual-receptor pharmacological studies.

Negative Control for WDR5-MLL1 High-Throughput Screening Campaigns

Because the target compound demonstrates no WDR5-MLL1 inhibitory activity while sharing the core 2-(4-methylpiperazin-1-yl)-5-nitrophenyl scaffold with known WDR5 antagonists [1], it serves as an ideal negative control in WDR5-MLL1 HTS campaigns. Its structural similarity to active WDR5 ligands ensures that any hits identified are not artifacts of the core scaffold, while its lack of WDR5-MLL1 activity (contrasting with WDR5-0102: Kdis = 7 μM ) validates assay specificity.

Reference Standard for Sigma-1/MOR Binding Assay Validation

The well-characterized, reproducible binding affinities (sigma-1 Ki = 1.90 nM; MOR Ki = 1.90 nM [1]) and defined physicochemical properties (MW = 370.4, XLogP3 = 2.5 [2]) make this compound suitable as a reference standard for calibrating sigma-1 and mu-opioid receptor binding assays. Its moderate lipophilicity reduces the risk of nonspecific binding artifacts that can confound assay interpretation with more lipophilic controls.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.